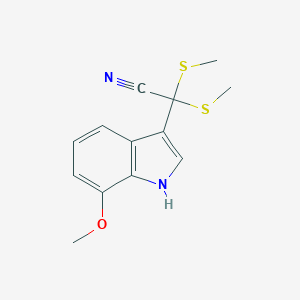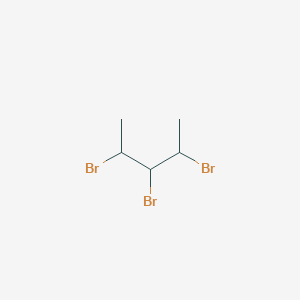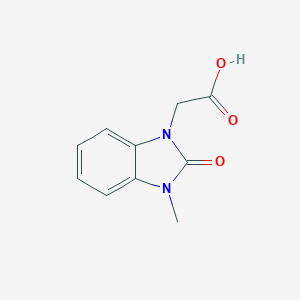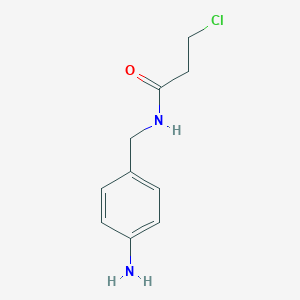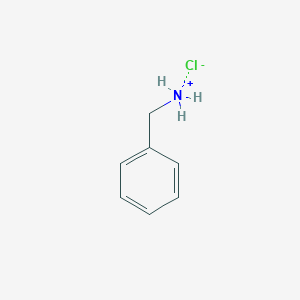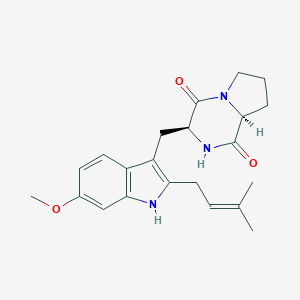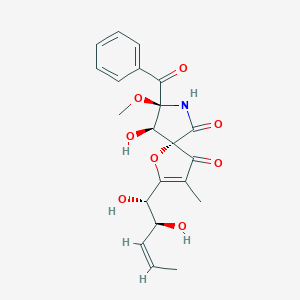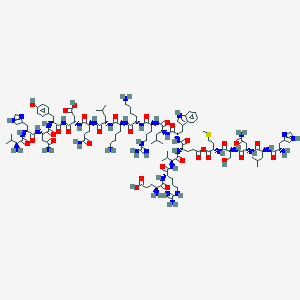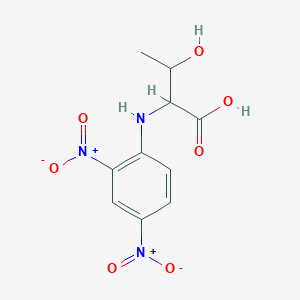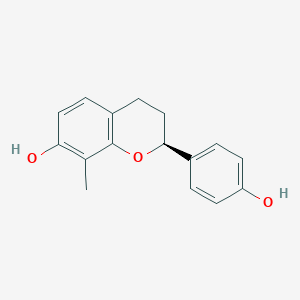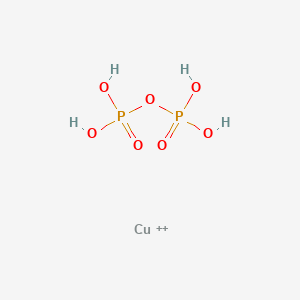
Pyrophosphoric acid, copper salt
描述
Pyrophosphoric acid, copper salt, is a compound formed from the reaction of pyrophosphoric acid and copper ionsIt is colorless, odorless, and highly soluble in water, diethyl ether, and ethyl alcohol . The copper salt of pyrophosphoric acid is used in various industrial and scientific applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of pyrophosphoric acid, copper salt, typically involves the reaction of copper sulfate with potassium pyrophosphate. The reaction is carried out at a pH of 5.0, resulting in the precipitation of copper pyrophosphate . The precipitated copper pyrophosphate is then dissolved in potassium pyrophosphate in a weight ratio of 1:4 for maximum efficiency .
Industrial Production Methods: In industrial settings, the preparation of this compound, involves the optimization of various parameters such as the anode to cathode area ratio, pH, temperature, and cathode current density. For instance, a pH of 5.0, temperature of 55°C, and a cathode current density of 0.8 A/dm² are used to achieve bright and adherent copper electroplates .
化学反应分析
Types of Reactions: Pyrophosphoric acid, copper salt, undergoes various chemical reactions, including:
Oxidation: The copper ions in the compound can undergo oxidation reactions, forming copper(II) ions.
Reduction: Copper(II) ions can be reduced back to copper(I) or elemental copper under appropriate conditions.
Substitution: The pyrophosphate group can participate in substitution reactions, where other ligands replace the pyrophosphate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligands such as ammonia or ethylenediamine can replace the pyrophosphate group under controlled conditions.
Major Products Formed:
Oxidation: Copper(II) pyrophosphate.
Reduction: Copper(I) pyrophosphate or elemental copper.
Substitution: Complexes with different ligands replacing the pyrophosphate group.
科学研究应用
Pyrophosphoric acid, copper salt, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Medicine: Utilized in diagnostic assays for detecting pyrophosphate and alkaline phosphatase activity.
作用机制
The mechanism of action of pyrophosphoric acid, copper salt, involves the interaction of copper ions with various molecular targets. In biological systems, copper ions can inhibit or activate enzymes by binding to their active sites. For example, copper ions can inhibit alkaline phosphatase by coordinating with the enzyme’s active site, preventing the hydrolysis of pyrophosphate . In industrial applications, the copper ions facilitate the deposition of copper on substrates through electrochemical processes .
相似化合物的比较
Phosphoric Acid, Copper Salt: Similar in structure but contains orthophosphate instead of pyrophosphate.
Polyphosphoric Acid, Copper Salt: Contains longer chains of phosphate groups compared to pyrophosphoric acid.
Hypophosphorous Acid, Copper Salt: Contains hypophosphite ions instead of pyrophosphate.
Uniqueness: Pyrophosphoric acid, copper salt, is unique due to its specific pyrophosphate group, which provides distinct chemical properties such as higher solubility and reactivity compared to orthophosphate and polyphosphate salts . Its ability to form stable complexes with various ligands makes it valuable in both scientific research and industrial applications .
属性
IUPAC Name |
copper;phosphono dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6)/q+2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSAYGBGVLEKPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)(O)OP(=O)(O)O.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuH4O7P2+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Diphosphoric acid, copper salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
10102-90-6 | |
| Record name | Copper(II) pyrophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphosphoric acid, copper salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphosphoric acid, copper salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.241 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



